molecular formula C9H16N4O2S B2909296 N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide CAS No. 1803566-25-7

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide

Cat. No.: B2909296
CAS No.: 1803566-25-7
M. Wt: 244.31
InChI Key: ABOUJHAGOLZRKB-UHFFFAOYSA-N
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Description

N-[3-(Piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide is a pyrazole-based compound featuring a methanesulfonamide group at the 4-position and a piperidin-3-yl substituent at the 3-position of the pyrazole ring. This structural framework is of interest in medicinal chemistry for targeting enzymes or receptors requiring both hydrophobic and polar interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-16(14,15)13-8-6-11-12-9(8)7-3-2-4-10-5-7/h6-7,10,13H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOUJHAGOLZRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(NN=C1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method starts with the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Features and Variations

The target compound’s pyrazole core is modified with substituents distinct from analogs in the literature. Below is a comparative analysis of structurally related compounds:

Compound Core Structure Substituents Synthesis Method
N-[3-(Piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide (Target) Pyrazole - 3-position: Piperidin-3-yl
- 4-position: Methanesulfonamide
Not explicitly described in evidence; inferred via nucleophilic substitution or coupling.
N-(3-(5-(3-(4-Fluorophenyl)ureido)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)benzyl)methanesulfonamide (, Compound 16) Pyrazole - 3-position: Trifluoromethyl, methyl
- 4-position: Benzyl-linked methanesulfonamide
- Ureido-fluorophenyl side chain
Isocyanate addition to amine intermediate .
3-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-yl)-N-(methylsulfonyl)propanamide (, Compound 17) Pyrazole - 3-position: 4-Bromophenyl
- 1-position: 4-Chlorophenyl
- 4-position: Propanamide-linked sulfonamide
CDI-mediated coupling of methanesulfonamide .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () Pyrazole - 3-position: Methyl
- 4-position: Cyclopropylamine
- 1-position: Pyridin-3-yl
Copper-catalyzed coupling with cyclopropanamine .

Physicochemical Properties

While direct data for the target compound are absent, comparisons can be inferred:

  • Piperidine vs. Aryl Substituents : The piperidine group in the target compound likely increases water solubility (via protonation at physiological pH) compared to lipophilic aryl substituents in and .
  • Melting Points : reports a melting point of 104–107°C for a pyrazole-amine analog, suggesting that the target compound’s piperidine and sulfonamide groups could elevate its melting point due to increased polarity .

Functional Implications

  • Biological Target Compatibility : The piperidine moiety may favor interactions with enzymes containing acidic pockets (e.g., kinases or proteases), whereas aryl-substituted analogs () are tailored for hydrophobic binding sites.
  • Synthetic Flexibility : The target compound’s structure allows modular modification of the piperidine and sulfonamide groups, contrasting with the rigid aryl frameworks in and .

Biological Activity

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound can be described by the following molecular formula:

  • Molecular Formula : C10H15N4O2S
  • Molecular Weight : 245.32 g/mol

This compound features a pyrazole ring, which is known for its diverse biological activities, and a piperidine moiety that may enhance its pharmacological properties.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antitumor activity. Research has shown that pyrazole compounds can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. For instance, compounds with similar structures have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in many cancers .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Studies have indicated that certain pyrazole derivatives possess notable antifungal activity against various pathogens. For example, the antifungal efficacy of related compounds has been tested against species like Candida albicans and Aspergillus niger, revealing potential applications in treating fungal infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the piperidine ring enhances lipophilicity and may improve cellular uptake. Modifications at the pyrazole ring or the sulfonamide group can lead to variations in potency and selectivity against specific targets.

Modification Effect on Activity
Substituents on PyrazoleAltered binding affinity to kinases
Piperidine Ring VariantsImproved solubility and bioavailability
Sulfonamide Group ChangesEnhanced anti-inflammatory properties

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on breast cancer cell lines MCF-7 and MDA-MB-231. The compound exhibited significant cytotoxicity compared to control treatments, suggesting potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers assessed the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a marked reduction in paw swelling and inflammatory markers, supporting its therapeutic potential in inflammatory diseases.

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